molecular formula C15H14F3N3 B10938899 4-(4-methylphenyl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(4-methylphenyl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10938899
M. Wt: 293.29 g/mol
InChI Key: BAWJDHHOLUICFH-UHFFFAOYSA-N
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Description

N-ALLYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a synthetic organic compound characterized by the presence of an allyl group, a methylphenyl group, and a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALLYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ALLYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

    Epoxides: Formed from the oxidation of the allyl group.

    Amines: Formed from the reduction of the pyrimidine ring.

    Substituted Derivatives: Formed from nucleophilic substitution reactions involving the trifluoromethyl group.

Scientific Research Applications

N-ALLYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ALLYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ALLYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to its combination of an allyl group, a methylphenyl group, and a trifluoromethyl group attached to a pyrimidine ring.

Properties

Molecular Formula

C15H14F3N3

Molecular Weight

293.29 g/mol

IUPAC Name

4-(4-methylphenyl)-N-prop-2-enyl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C15H14F3N3/c1-3-8-19-14-20-12(9-13(21-14)15(16,17)18)11-6-4-10(2)5-7-11/h3-7,9H,1,8H2,2H3,(H,19,20,21)

InChI Key

BAWJDHHOLUICFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)NCC=C)C(F)(F)F

Origin of Product

United States

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